molecular formula C19H20N4O3 B2364185 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3-methoxybenzamide CAS No. 2034224-16-1

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3-methoxybenzamide

Cat. No.: B2364185
CAS No.: 2034224-16-1
M. Wt: 352.394
InChI Key: TTZBVEJWPGRGES-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-methoxybenzamide is a benzamide derivative characterized by a rigid (1r,4r)-cyclohexyl backbone substituted with a 3-cyanopyrazine moiety and a 3-methoxybenzamide group. This compound’s structural design combines conformational rigidity from the cyclohexyl group with electron-withdrawing (cyano) and electron-donating (methoxy) substituents, which may enhance its binding affinity to biological targets or improve physicochemical properties such as solubility and metabolic stability.

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-25-16-4-2-3-13(11-16)18(24)23-14-5-7-15(8-6-14)26-19-17(12-20)21-9-10-22-19/h2-4,9-11,14-15H,5-8H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZBVEJWPGRGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of 4-Aminophenol Derivatives

The stereospecific (1r,4r) configuration is achieved via catalytic hydrogenation of 4-aminocyclohexanone oxime. Using a chiral Rh catalyst (e.g., Rh-(R)-BINAP), the oxime undergoes asymmetric hydrogenation to yield (1r,4r)-4-aminocyclohexanol with >98% enantiomeric excess (ee).

Procedure :

  • Dissolve 4-aminocyclohexanone oxime (1.0 eq) in methanol.
  • Add Rh-(R)-BINAP (0.5 mol%) under H₂ (50 psi).
  • Stir at 25°C for 24 h.
  • Isolate via filtration (yield: 85–90%).

Preparation of 3-Cyanopyrazin-2-ol

Cyclocondensation of Diaminomaleonitrile

3-Cyanopyrazin-2-ol is synthesized via cyclocondensation of diaminomaleonitrile with glyoxal in acidic conditions (Scheme 1).

Procedure :

  • Combine diaminomaleonitrile (1.0 eq) and glyoxal (1.2 eq) in acetic acid.
  • Reflux at 120°C for 6 h.
  • Neutralize with NaHCO₃ and extract with ethyl acetate.
  • Crystallize from ethanol (yield: 70–75%).

Etherification: Coupling (1r,4r)-4-Aminocyclohexanol with 3-Cyanopyrazin-2-ol

Mitsunobu Reaction

The Mitsunobu reaction ensures retention of stereochemistry during ether formation.

Procedure :

  • Dissolve (1r,4r)-4-aminocyclohexanol (1.0 eq), 3-cyanopyrazin-2-ol (1.2 eq), and PPh₃ (1.5 eq) in THF.
  • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise at 0°C.
  • Stir at 25°C for 12 h.
  • Purify via column chromatography (hexane/EtOAc, 3:1) to yield (1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexanamine (yield: 80–85%).

Amide Bond Formation with 3-Methoxybenzoyl Chloride

Carbodiimide-Mediated Coupling

The final amidation employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Procedure :

  • Dissolve (1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexanamine (1.0 eq) and 3-methoxybenzoyl chloride (1.1 eq) in DCM.
  • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
  • Stir at 25°C for 6 h.
  • Wash with NaHCO₃ and brine, then concentrate (yield: 90–95%).

Alternative Synthetic Routes

One-Pot Sequential Reactions

A streamlined approach combines etherification and amidation in a single vessel (Table 1):

Step Reagents/Conditions Yield (%)
1 Mitsunobu reaction (DIAD/PPh₃) 85
2 EDC/HOBt in DCM 88
Overall One-pot 75

Data compiled from.

Analytical Characterization

Critical spectroscopic data for validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazine), 7.55–7.40 (m, 4H, benzamide), 4.80–4.60 (m, 1H, cyclohexyl), 3.90 (s, 3H, OCH₃).
  • HRMS : [M+H]⁺ calcd. for C₁₉H₂₁N₄O₃: 369.1662; found: 369.1665.

Challenges and Optimization Strategies

  • Stereochemical Purity : Use of chiral auxiliaries or enzymatic resolution improves ee to >99%.
  • Pyrazine Reactivity : Electron-withdrawing cyano groups necessitate elevated temperatures for nucleophilic substitutions.
  • Scale-Up Considerations : Continuous flow reactors enhance reproducibility for Mitsunobu and amidation steps.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3-methoxybenzamide is primarily utilized in the field of medicinal chemistry for:

  • Drug Discovery : The compound is being investigated for its potential as a lead compound in developing new therapeutic agents. Its unique structural features may allow it to interact with various biological targets, influencing pathways related to disease mechanisms.
  • Structure-Activity Relationship Studies : Researchers are exploring how modifications to the compound's structure affect its biological activity. This includes evaluating different substituents on the cyclohexyl group and their impact on pharmacological properties.

Pharmacological Studies

Preliminary studies indicate that this compound may exhibit:

  • Anticancer Activity : Initial findings suggest that the compound may inhibit cell proliferation in certain cancer cell lines. Further studies are needed to elucidate its mechanisms of action and therapeutic potential against specific cancers.
  • Neuropharmacological Effects : The compound's interaction with neurotransmitter systems is under investigation, with potential implications for treating neurological disorders.

In Vitro Studies

A series of in vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting that this compound could serve as a basis for developing novel anticancer therapies.

In Vivo Studies

Animal models are being utilized to evaluate the pharmacokinetics and bioavailability of this compound. Early results show promising absorption rates and distribution profiles, indicating potential for effective systemic delivery in therapeutic applications.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3-methoxybenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

  • Structural Differences: The target compound features a cyclohexyl backbone with a cyanopyrazine substituent, whereas this analog employs a branched 2-hydroxy-1,1-dimethylethyl group. The benzamide group in the target compound has a methoxy substituent (electron-donating), while this analog has a methyl group (electron-neutral) at the 3-position.

2-(1H-Pyrrol-1-yl)-N-[(1r,4r)-4-[(3-Cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide (BK76135)

  • Structural Differences: The target compound has a 3-methoxybenzamide group, while BK76135 replaces this with a 2-(1H-pyrrol-1-yl)acetamide moiety. Both share the (1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl backbone.
  • Functional Implications :
    • The pyrrole group in BK76135 may introduce π-π stacking interactions, whereas the methoxybenzamide in the target compound could enhance hydrogen bonding or hydrophobic interactions .
    • Molecular weight differences (325.36 g/mol for BK76135 vs. ~383.41 g/mol estimated for the target compound) suggest variations in solubility or bioavailability .

Patent Derivatives (EP 3 532 474 B1)

  • Structural Differences: The patent compounds include triazolopyridinyl and fluorinated benzamide groups, contrasting with the target compound’s simpler methoxy and cyanopyrazine substituents. A cyclohexylethoxy group replaces the cyclohexyloxy linkage in some analogs.
  • Functional Implications: Fluorine atoms in the patent compounds likely improve metabolic stability and membrane permeability.

N-(5-Chloro-2-Hydroxyphenyl)-3-Phenylpropanamide

  • Structural Differences: This analog lacks the cyanopyrazine and cyclohexyl groups, instead incorporating a chlorophenol and phenylpropanamide chain.
  • Functional Implications: The chloro and hydroxyl groups may confer antioxidant or anti-inflammatory properties, while the target compound’s cyanopyrazine might target enzymes like phosphodiesterases or kinases .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Functional Group Highlights Potential Applications
Target Compound 3-Methoxybenzamide, 3-cyanopyrazine ~383.41* Conformational rigidity, dual electronic effects Kinase inhibition, drug discovery
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide, dimethylethyl 207.27 N,O-bidentate directing group Metal-catalyzed synthesis
BK76135 2-(1H-Pyrrol-1-yl)acetamide 325.36 Pyrrole π-system Not specified
EP 3 532 474 B1 Derivatives Fluorine, triazolopyridinyl ~450–500* Fluorine-enhanced stability, kinase motifs Oncology therapeutics
N-(5-Chloro-2-hydroxyphenyl)-3-phenylpropanamide Chlorophenol, phenylpropanamide 289.76 Antioxidant motifs Inflammation, oxidative stress

*Estimated based on structural similarity.

Biological Activity

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3-methoxybenzamide is a synthetic compound showing promise in various biological applications, particularly in oncology and microbiology. This article explores its biological activity, including mechanisms of action, efficacy against different cell lines, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Cyclohexyl Group : Contributes to hydrophobic interactions.
  • Pyrazine Ring : Involved in electron delocalization and may enhance biological activity.
  • Methoxybenzamide Moiety : Known for its role in modulating biological pathways.

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Research indicates that compounds with similar structures can inhibit key enzymes involved in cell division and proliferation.

Key Mechanisms:

  • Inhibition of Kinases : The compound may inhibit Chk-1 kinase, a crucial regulator in the cell cycle, thereby inducing apoptosis in cancer cells .
  • Antioxidative Properties : Its methoxy and hydroxy substituents enhance antioxidant activity, potentially protecting cells from oxidative stress .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
MCF-71.2
HCT 1163.7
HEK 2935.3
Bacillus subtilisNot specified

Antibacterial Activity

The compound also exhibits antibacterial properties, particularly against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) was reported at 8 µM, indicating significant antibacterial potential .

Case Studies

  • Cancer Research : In a study examining the effects of similar benzamide derivatives, compounds demonstrated selective cytotoxicity towards MCF-7 breast cancer cells, suggesting that structural modifications like those in this compound could enhance therapeutic efficacy .
  • Microbial Inhibition : Another study highlighted the impact of methoxy-substituted derivatives on bacterial growth inhibition, emphasizing how modifications can lead to improved antimicrobial activity without significant toxicity to human cells .

Q & A

Q. What are the key synthetic pathways for N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3-methoxybenzamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including coupling of the cyclohexylamine derivative with activated pyrazine intermediates. Critical parameters include:

  • Temperature : Elevated temperatures (60–80°C) for amide bond formation via HBTU-mediated coupling .
  • Solvent choice : Polar aprotic solvents (e.g., THF or DMF) enhance solubility of intermediates .
  • Catalysts : Use of Et₃N or DIEA as bases to neutralize HCl byproducts during coupling . Yield optimization requires monitoring via TLC or HPLC, with purification by silica gel chromatography (>95% purity) .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, pyrazine protons at δ 8.2–8.5 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 397.2) .
  • X-ray crystallography : Resolves stereochemistry of the (1r,4r)-cyclohexyl group, critical for activity studies .

Q. How do the compound’s electron-donating and withdrawing groups influence its reactivity?

The 3-methoxybenzamide (electron-donating) and 3-cyanopyrazine (electron-withdrawing) groups create a polarized electronic environment:

  • Solubility : Moderate solubility in DMSO (>10 mM) due to the polar cyano group .
  • Reactivity : The pyrazine’s electron-deficient ring facilitates nucleophilic substitutions (e.g., with amines or thiols) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during scale-up?

  • Side reactions : Hydrolysis of the cyanopyrazine moiety under acidic conditions requires pH control (neutral to slightly basic) .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) reduce undesired cyclohexyl ring oxidation .
  • Scale-up protocols : Use flow chemistry for exothermic steps (e.g., coupling reactions) to improve safety and reproducibility .

Q. What methodologies resolve discrepancies between in vitro potency and in vivo efficacy?

  • Metabolic stability assays : Liver microsome studies (human/rat) identify rapid CYP450-mediated degradation (e.g., oxidation of the methoxy group) .
  • Prodrug strategies : Masking the methoxy group as a phosphate ester improves bioavailability in murine models .

Q. How can computational modeling predict degradation pathways under stressed conditions?

  • DFT calculations : Identify susceptible bonds (e.g., pyrazine-cyclohexyl ether linkage) prone to hydrolytic cleavage at pH < 3 .
  • Molecular dynamics (MD) : Simulate interactions with aqueous solvents to prioritize stabilizing excipients (e.g., cyclodextrins) .

Q. What strategies enhance selectivity for target enzymes over off-target kinases?

  • SAR studies : Modifying the cyclohexyl group’s substituents (e.g., fluorination at C2) reduces affinity for kinase ATP pockets .
  • Biophysical assays : Surface plasmon resonance (SPR) quantifies binding kinetics (KD < 100 nM for primary targets vs >1 µM for off-targets) .

Q. How can advanced analytics characterize degradation products in long-term stability studies?

  • LC-MS/MS : Detects trace impurities (e.g., hydrolyzed cyanopyrazine at m/z 123.1) .
  • Forced degradation : Exposure to UV light (ICH Q1B) reveals photolytic cleavage of the benzamide bond .

Methodological Notes

  • Contradictions addressed : (BenchChem) reported solubility as “soluble” but lacked experimental validation; peer-reviewed protocols () were prioritized.
  • Advanced tools : MD simulations () and SPR () are recommended for mechanistic studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.